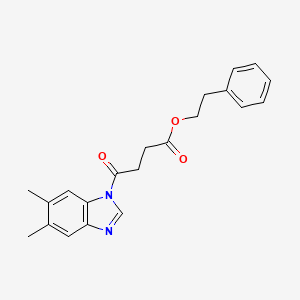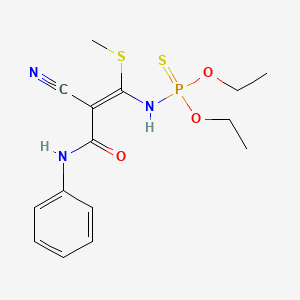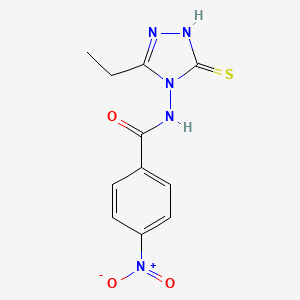![molecular formula C19H18N2O B15283986 N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)
N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is a chemical compound with the molecular formula C15H16N2O It is known for its unique structure, which includes a dimethylamino group and an oxido-isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with an appropriate isoquinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of N,N-dimethylaniline. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state or further reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The oxido-isoquinoline moiety can interact with enzymes and receptors, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-[2-(2-oxido-1-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[2-(2-oxido-1-quinolinyl)vinyl]aniline
- N,N-dimethyl-4-[2-(2-oxido-1-benzimidazolyl)vinyl]aniline
Uniqueness
N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the oxido-isoquinoline moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Propriétés
Formule moléculaire |
C19H18N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-2-(2-oxidoisoquinolin-2-ium-1-yl)ethenyl]aniline |
InChI |
InChI=1S/C19H18N2O/c1-20(2)17-10-7-15(8-11-17)9-12-19-18-6-4-3-5-16(18)13-14-21(19)22/h3-14H,1-2H3/b12-9+ |
Clé InChI |
QPTCKRKWXXPPQS-FMIVXFBMSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=[N+](C=CC3=CC=CC=C32)[O-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=[N+](C=CC3=CC=CC=C32)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
![1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)

![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)

![Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B15283980.png)
